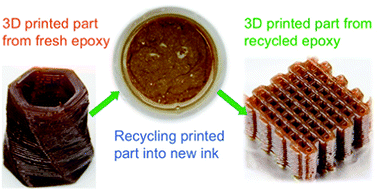Recyclable 3D printing of vitrimer epoxy†
Materials Horizons Pub Date: 2017-04-05 DOI: 10.1039/C7MH00043J
Abstract
3D printing of polymeric materials for various applications has been quickly developed in recent years. In contrast to thermoplastics, 3D printed thermosets, although desirable, are inherently non-recyclable due to their permanently crosslinked networks. As 3D printing is becoming more popular, it is desirable to develop recycling approaches for 3D printed parts in view of increasing polymer wastes. Here, we present a new thermosetting vitrimer epoxy ink and a 3D printing method that can 3D print epoxy into parts with complicated 3D geometries, which later can be recycled into a new ink for the next round of 3D printing. In the first printing cycle, a high-viscous ink is first slightly cured and is then printed at an elevated temperature into complicated 3D structures, followed by an oven cure using a two-step approach. To be recycled, the printed epoxy parts are fully dissolved in an ethylene glycol solvent in a sealed container at a high temperature. The dissolved polymer solution is reused for the next printing cycle using similar printing conditions. Our experiments demonstrate that the ink can be printed four times and still retains very good printability. In addition, the vitrimer epoxy can be used for pressure-free repairs for the 3D printed parts.


Recommended Literature
- [1] Tissue-mimetic hybrid bioadhesives for intervertebral disc repair†
- [2] One-step bioengineering of magnetic nanoparticles via a surface diazo transfer/azide–alkyne click reaction sequence†
- [3] Effect of the nature of protecting group at O-4 on stereoselectivity of glycosylation by 4-O-substituted 2,3-di-O-benzylfucosyl bromides
- [4] Crystallographic dependence of internal bias in domain engineered Mn-doped relaxor-PbTiO3 single crystals
- [5] A dopamine-modulated nitrogen-doped graphene quantum dot fluorescence sensor for the detection of glutathione in biological samples
- [6] Single photon transient hot electron ionization of C60
- [7] Contents list
- [8] The extraction method for the separation of lithium isotopes using B12C4/B15C5/B18C6-ionic liquid systems†
- [9] A thermochromic silver nanocluster exhibiting dual emission character†
- [10] A dual pH-sensitive liposomal system with charge-reversal and NO generation for overcoming multidrug resistance in cancer†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 16929-05-8
-
CAS no.: 137868-52-1









